1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one
Description
The compound 1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one features a piperazine core substituted with a benzodioxol-5-ylmethyl group at the N-4 position and an indole moiety linked via a propan-1-one chain. This structure combines pharmacophores associated with central nervous system (CNS) activity, receptor modulation, and antimicrobial or anticancer properties. The benzodioxole group contributes to metabolic stability, while the indole and piperazine motifs are common in serotonin receptor ligands and kinase inhibitors .
Properties
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c27-23(8-6-18-14-24-20-4-2-1-3-19(18)20)26-11-9-25(10-12-26)15-17-5-7-21-22(13-17)29-16-28-21/h1-5,7,13-14,24H,6,8-12,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLXVMQJJJAAOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CCC4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one typically involves multiple steps, starting with the preparation of the benzodioxole and indole intermediates. One common method involves the following steps:
Preparation of 1,3-benzodioxole: This can be synthesized from catechol and formaldehyde under acidic conditions.
Formation of the piperazine derivative: The benzodioxole is reacted with piperazine to form 1-(1,3-benzodioxol-5-ylmethyl)piperazine.
Coupling with indole: The piperazine derivative is then coupled with an indole derivative through a propanone bridge, typically using a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzodioxole and indole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit aldehyde dehydrogenases (ALDHs) by forming direct interactions with active-site cysteine residues . This inhibition can affect various metabolic pathways and has implications for cancer treatment.
Comparison with Similar Compounds
Piperazine-Linked Benzodioxole Derivatives
Several analogs share the benzodioxole-piperazine-propanone scaffold but differ in substituents on the piperazine ring (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Findings :
- Substituent Impact : Electron-withdrawing groups (e.g., nitro in Compound 19) correlate with higher melting points and yields, suggesting improved crystallinity and synthetic efficiency .
- Biological Activity: The anti-Trypanosoma cruzi activity of Compounds 17–19 highlights the role of aryl substituents in enhancing antiparasitic effects. The target compound’s indole group may shift activity toward CNS targets due to indole’s affinity for serotonin receptors .
Indole- and Nitroimidazole-Modified Analogs
Table 2: Bioactive Analogs with Heterocyclic Modifications
Key Findings :
- Nitroimidazole Derivatives : Compound 5o () shows cytotoxicity against breast and prostate cancer cells, suggesting that replacing indole with nitroimidazole shifts activity toward oncology targets .
- Receptor Targeting : The 5-HT6 antagonism of Compounds 4g and 4j () underscores the importance of sulfonylindole and methoxyphenyl groups in CNS drug design. The target compound’s unmodified indole may lack this specificity .
Biological Activity
The compound 1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one , also known as Benzodioxole-Piperazine-Indole compound , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the benzodioxole intermediate and subsequent reactions with piperazine and indole derivatives. The general synthetic route includes:
- Formation of Benzodioxole : Reaction of catechol with formaldehyde.
- Piperazine Derivative Formation : Reaction of the benzodioxole intermediate with piperazine.
- Indole Integration : Final coupling with an indole derivative to yield the target compound.
The biological activity of this compound is primarily attributed to its structural components, which interact with various biological pathways:
- Enzyme Inhibition : The piperazine and benzodioxole moieties are known to inhibit certain enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : The compound may modulate neurotransmitter receptors, influencing neurological functions.
Therapeutic Potential
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Studies have shown that derivatives similar to this compound possess significant cytotoxic effects against various cancer cell lines. For instance, compounds containing the benzodioxole structure have demonstrated promising antitumor activity in vitro, particularly against leukemia and solid tumors .
- Antimicrobial Effects : Some studies suggest that derivatives can also exhibit antimicrobial properties, making them potential candidates for treating infections .
Antitumor Activity
A study focused on a related benzodioxole-piperazine compound demonstrated significant antiproliferative effects against human tumor cell lines. The IC50 values indicated that these compounds were more effective than traditional chemotherapeutics in certain cases .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Benzodioxole-Piperazine-Indole | U937 (leukemia) | 0.01 |
| Doxorubicin | U937 (leukemia) | 8.7 |
Antimicrobial Studies
Research has indicated that similar compounds show varying degrees of effectiveness against bacterial strains, suggesting their potential use in developing new antibiotics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
